

Initial Clinical Trial Results of Berubicin Hydrochloride: A Technical Overview

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Compound of Interest		
Compound Name:	Berubicin Hydrochloride	
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Abstract

Berubicin hydrochloride is a novel, second-generation anthracycline designed to overcome a significant hurdle in brain cancer therapy: the blood-brain barrier. As a topoisomerase II inhibitor, it disrupts DNA replication in rapidly dividing cancer cells. This technical guide synthesizes the initial clinical trial findings for Berubicin, with a focus on its evaluation in recurrent glioblastoma multiforme (GBM). The following sections present a detailed examination of the available quantitative data from Phase 1 and Phase 2 clinical trials, the experimental protocols employed, and the pharmacological mechanism of action.

Quantitative Data Summary

The clinical development of Berubicin has generated key data on its safety, tolerability, and preliminary efficacy. The following tables summarize the quantitative outcomes from the initial Phase 1 and the ongoing Phase 2 clinical trials.

Table 1: Phase 1 Clinical Trial (NCT00526812) Efficacy and Pharmacokinetic Data



Parameter	Value	Reference
Clinical Benefit Rate	44% (in 27 evaluable patients)	[1]
Complete Response	1 patient (durable, >11 years in remission)	[1][2][3]
Partial Responses	2 patients	[1][3]
Stable Disease	9 patients	[1][3]
Maximum Tolerated Dose (MTD)	7.5 mg/m²	[1][3]
Mean Half-life	32.3 hours	[1][3]
Volume of Distribution	1842 L/m²	[1][3]

Table 2: Phase 2 Clinical Trial (NCT04762069) Design

and Enrollment

Parameter	Description	Reference
Trial Design	Open-label, multicenter, randomized (2:1), parallel, 2- arm	[4][5]
Patient Population	Adult patients with recurrent glioblastoma (WHO Grade IV) after failure of first-line therapy	[6]
Treatment Arms	Berubicin vs. Lomustine	[4][5]
Total Enrollment	252 patients	[7]
Randomization Ratio	2:1 (Berubicin:Lomustine)	[4][5]
Primary Endpoint	Overall Survival (OS)	[1][3][8]

Table 3: Phase 2 Clinical Trial (NCT04762069) Preliminary Efficacy and Safety Outcomes



Outcome	Berubicin Arm	Lomustine Arm	Reference
Overall Survival (Primary Endpoint)	Did not demonstrate statistically significant superiority over Lomustine. Data are considered comparable.	-	[6][7][9][10][11]
Adverse Events (Any Grade)	83.8%	84.8%	[1]
Grade 3-5 Adverse Events	46.7%	39.1%	[1]
Cardiotoxicity	Not observed	-	[6][7][9][10]
Study Completion Rate	84.7%	78.9%	[12]
Study Withdrawal Rate	11.0%	19.7%	[12]

Table 4: Select Adverse Events in the Phase 2 Clinical Trial (NCT04762069)



Adverse Event	Berubicin Arm (Any Grade %)	Berubicin Arm (Grade 3-5 %)	Lomustine Arm (Any Grade %)	Lomustine Arm (Grade 3-5 %)	Reference
Anemia	13.3%	1.9%	13.0%	0%	[1]
Fatigue	26.7%	0%	19.6%	0%	[1]
Headache	17.1%	5.7%	6.5%	2.2%	[1]
Decreased Lymphocyte Count	13.3%	8.6%	21.7%	13.0%	[1]
Nausea	17.1%	0%	23.9%	0%	[1]
Decreased Neutrophil Count	20.0%	8.6%	15.2%	4.3%	[1]
Decreased Platelet Count	4.8%	1.9%	30.4%	8.7%	[1]
Decreased White Blood Cell Count	12.4%	7.6%	19.6%	6.5%	[1]

Experimental Protocols Phase 1 Dose-Escalation Trial (NCT00526812)

The initial Phase 1 study utilized an accelerated titration design to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of Berubicin.[3] Patients with recurrent or refractory glioblastoma multiforme or other primary brain cancers received intravenous Berubicin over 2 hours for three consecutive days, with cycles repeated every 21 days.[3] The daily doses escalated from 1.2 mg/m² to 9.6 mg/m².[3] Pharmacokinetics, pharmacodynamics, and efficacy were also evaluated.[3]

Phase 2 Randomized Controlled Trial (NCT04762069)



This ongoing, potentially pivotal Phase 2 trial is an open-label, multicenter, randomized, parallel, 2-arm study designed to evaluate the efficacy and safety of Berubicin compared to Lomustine in adult patients with recurrent GBM after the failure of standard first-line therapy.[4] [5]

- Patient Population: Adult patients with recurrent glioblastoma (WHO Grade IV) who have failed standard first-line therapy.[6]
- Randomization: Patients are randomized in a 2:1 ratio to receive either Berubicin or Lomustine.[4][5]
- Intervention:
 - Berubicin Arm: Berubicin hydrochloride is administered at a dose of 7.1 mg/m² as a 2-hour intravenous infusion daily for three consecutive days. This cycle is repeated every 21 days.[1]
 - Lomustine Arm: Lomustine is administered orally at the approved dose and regimen.[1]
- Stratification: Patients are stratified based on their O[2]-methylguanine-DNA methyltransferase (MGMT) methylation status.[1][5]
- Endpoints:
 - Primary: Overall Survival (OS).[1][3][8]
 - Secondary: Progression-free survival, event-free survival, overall response rate, and safety.[5][8]
- Interim Analysis: The study protocol included a pre-planned, non-binding futility analysis to be conducted after approximately 30% to 50% of the planned patients were evaluable for the primary endpoint at 6 months.[4][5]

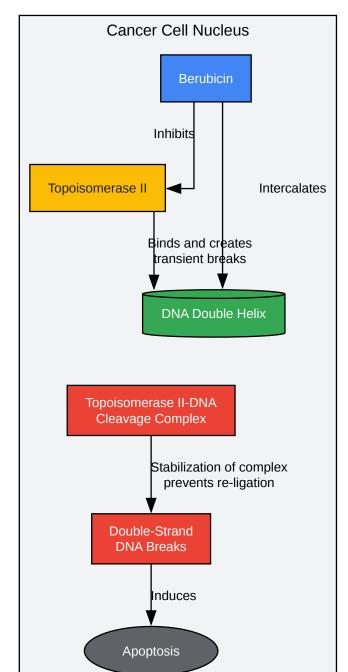
Mechanism of Action and Experimental Workflow Visualizations



Signaling Pathway: Topoisomerase II Inhibition by Berubicin

Berubicin, as an anthracycline, exerts its cytotoxic effects by targeting topoisomerase II, a critical enzyme in DNA replication. The following diagram illustrates this mechanism of action.





Mechanism of Action: Berubicin as a Topoisomerase II Inhibitor

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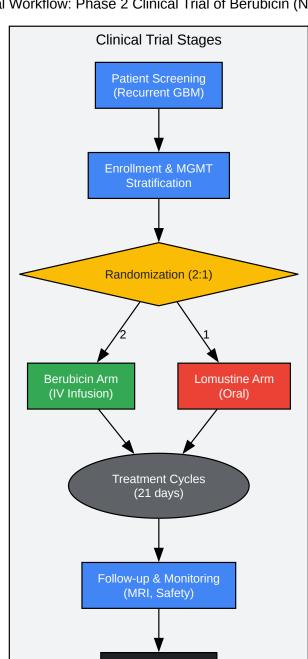
Caption: Berubicin inhibits Topoisomerase II, leading to DNA damage and apoptosis.



Experimental Workflow: Phase 2 Clinical Trial (NCT04762069)

The workflow for the Phase 2 clinical trial of Berubicin is depicted in the following diagram, from patient screening to data analysis.





Experimental Workflow: Phase 2 Clinical Trial of Berubicin (NCT04762069)

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Data Analysis (OS, PFS, etc.)

Caption: Workflow of the Phase 2 trial for Berubicin in recurrent GBM.



Conclusion

The initial clinical trial results for **Berubicin hydrochloride** present a promising safety profile, notably the absence of cardiotoxicity, a common concern with anthracyclines.[6][7][9][10] While the Phase 2 trial did not meet its primary endpoint of statistically significant superiority in overall survival compared to Lomustine, the comparable efficacy and favorable safety and tolerability warrant further investigation.[6][7][9][10][11] The ability of Berubicin to cross the blood-brain barrier remains a key feature that could be leveraged in the treatment of glioblastoma and other central nervous system malignancies.[4][13] Ongoing analyses of the comprehensive dataset from the Phase 2 trial will provide further insights into the potential role of Berubicin in the management of recurrent GBM.

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